8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic lead compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and carboxylation reactions, utilizing efficient and scalable processes. The use of continuous flow reactors and other advanced technologies can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound without the carboxyl group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with a carboxyl group but without the bromine atom.
Uniqueness
8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both bromine and carboxyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables diverse chemical transformations .
Properties
Molecular Formula |
C10H11BrClNO2 |
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Molecular Weight |
292.55 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
InChI Key |
XZKIDTVGFLFWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=CC=C2Br)C(=O)O.Cl |
Origin of Product |
United States |
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